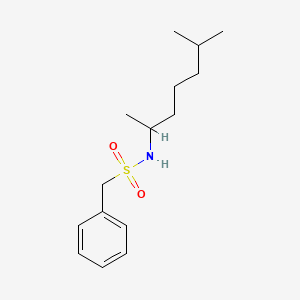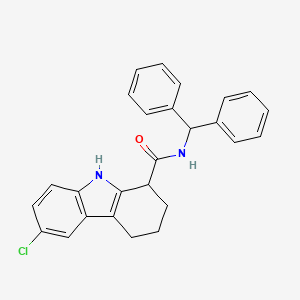![molecular formula C14H22N2O3S2 B3979503 N-[4-({[2-(tert-butylthio)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3979503.png)
N-[4-({[2-(tert-butylthio)ethyl]amino}sulfonyl)phenyl]acetamide
Vue d'ensemble
Description
N-[4-({[2-(tert-butylthio)ethyl]amino}sulfonyl)phenyl]acetamide, also known as BAY 41-2272, is a potent and selective activator of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a crucial role in the regulation of vascular tone, platelet aggregation, and smooth muscle relaxation. BAY 41-2272 has been extensively studied for its potential therapeutic applications in various cardiovascular diseases, including pulmonary hypertension, heart failure, and atherosclerosis.
Mécanisme D'action
N-[4-({[2-(tert-butylthio)ethyl]amino}sulfonyl)phenyl]acetamide 41-2272 activates sGC by binding to the heme group of the enzyme, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various cellular functions, including smooth muscle relaxation, platelet aggregation, and vascular tone. This compound 41-2272 is a potent and selective activator of sGC, and its mechanism of action is distinct from other sGC activators, such as nitric oxide (NO).
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have several biochemical and physiological effects in preclinical studies. It induces vasodilation and reduces pulmonary artery pressure in animal models of pulmonary hypertension. This compound 41-2272 also improves cardiac function and reduces myocardial fibrosis in animal models of heart failure. In addition, this compound 41-2272 inhibits platelet aggregation and reduces atherosclerotic plaque formation in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-({[2-(tert-butylthio)ethyl]amino}sulfonyl)phenyl]acetamide 41-2272 has several advantages as a research tool in the field of cardiovascular disease. It is a potent and selective activator of sGC, and its mechanism of action is distinct from other sGC activators, such as NO. This compound 41-2272 has been extensively studied in preclinical models of cardiovascular disease and has shown promising results. However, there are also limitations to the use of this compound 41-2272 in lab experiments. The synthesis of this compound 41-2272 is a complex process that requires expertise in organic chemistry. In addition, the cost of this compound 41-2272 may limit its widespread use in research.
Orientations Futures
There are several future directions for the research on N-[4-({[2-(tert-butylthio)ethyl]amino}sulfonyl)phenyl]acetamide 41-2272. One potential application is in the treatment of pulmonary hypertension, a condition characterized by elevated pulmonary artery pressure and right heart failure. This compound 41-2272 has shown promising results in preclinical studies and may have therapeutic potential in this indication. Another potential application is in the treatment of heart failure, a condition characterized by impaired cardiac function and myocardial fibrosis. This compound 41-2272 has been shown to improve cardiac function and reduce myocardial fibrosis in preclinical studies. Future research may focus on the clinical translation of these findings. Finally, this compound 41-2272 may have potential applications in the treatment of atherosclerosis, a condition characterized by the buildup of plaque in the arteries. This compound 41-2272 has been shown to inhibit platelet aggregation and reduce atherosclerotic plaque formation in preclinical studies. Future research may focus on the development of this compound 41-2272-based therapies for the prevention and treatment of atherosclerosis.
Applications De Recherche Scientifique
N-[4-({[2-(tert-butylthio)ethyl]amino}sulfonyl)phenyl]acetamide 41-2272 has been extensively studied for its potential therapeutic applications in various cardiovascular diseases. In preclinical studies, this compound 41-2272 has been shown to reduce pulmonary artery pressure and improve cardiac function in animal models of pulmonary hypertension and heart failure. This compound 41-2272 has also been shown to inhibit platelet aggregation and reduce atherosclerotic plaque formation in preclinical studies.
Propriétés
IUPAC Name |
N-[4-(2-tert-butylsulfanylethylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S2/c1-11(17)16-12-5-7-13(8-6-12)21(18,19)15-9-10-20-14(2,3)4/h5-8,15H,9-10H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZDMUPNGGKHSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCSC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-biphenylylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3979424.png)
![2-(4-pyridinylthio)-N-[1-(2-thienyl)ethyl]acetamide trifluoroacetate](/img/structure/B3979427.png)


![N-(3,4-dichlorophenyl)-2-{[5-(diphenylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3979460.png)
![8-(1-azepanylcarbonyl)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3979467.png)

![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[4-(4-pyridinylmethyl)phenyl]cyclohexanecarboxamide](/img/structure/B3979492.png)
![4-[2-fluoro-4-nitro-5-(1-piperazinyl)phenyl]morpholine](/img/structure/B3979497.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3979500.png)
![1-butyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3979504.png)
![1-[(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3979510.png)
![N-[3-(dipropylamino)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide hydrochloride](/img/structure/B3979517.png)